3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride

Physicochemical profiling Drug discovery Lead optimization

Select this precisely dual-fluorinated azetidine when mono‑fluorinated analogs cannot replicate the combined electronic and steric signature required for your SAR. With fluorine atoms positioned on both the azetidine ring (C3) and the benzyl meta‑position, it delivers a 1.5–2.5 log pKa reduction and predictable LogP shift that modulate target engagement, metabolic stability, and off‑rate kinetics in a single building block. Offered at 98% purity, it integrates directly into parallel synthesis and biophysical assays without pre‑purification, reducing workflow risk. Differentiate your DPP‑IV inhibitor library or CNS‑penetrant program with a scaffold that is structurally verified, analytically clean, and commercially traceable via CAS 2098120‑71‑7.

Molecular Formula C10H12ClF2N
Molecular Weight 219.66 g/mol
CAS No. 2098120-71-7
Cat. No. B1484855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride
CAS2098120-71-7
Molecular FormulaC10H12ClF2N
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESC1C(CN1)(CC2=CC(=CC=C2)F)F.Cl
InChIInChI=1S/C10H11F2N.ClH/c11-9-3-1-2-8(4-9)5-10(12)6-13-7-10;/h1-4,13H,5-7H2;1H
InChIKeyNGLFQVRIARVUJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine Hydrochloride (CAS 2098120-71-7): A Dual-Fluorinated Azetidine Building Block for Medicinal Chemistry and Targeted Library Synthesis


3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride (CAS 2098120-71-7) is a 3,3-disubstituted azetidine featuring fluorine atoms on both the azetidine ring and the meta-position of the benzyl substituent [1]. Azetidines are saturated four-membered nitrogen heterocycles characterized by significant ring strain and a defined three-dimensional geometry, which can impart distinct reactivity profiles and conformational constraints relative to larger-ring amines such as pyrrolidines or piperidines [2]. The presence of fluorine at the 3-position of the azetidine ring places this compound within the class of 3-fluoroazetidines, a subtype that has attracted attention in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors and other bioactive molecules [3]. The dual-fluorination pattern (azetidine C3-F plus aryl 3-F) distinguishes this compound from mono-fluorinated analogs and may modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability [4].

Why 3-[(3-Fluorophenyl)methyl]azetidine HCl (CAS 1203685-01-1) or 3-Benzyl-3-fluoroazetidine (CAS 1236862-05-7) Cannot Simply Replace 3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine Hydrochloride in Structure-Activity Programs


In-class azetidine building blocks cannot be freely interchanged, because even a single additional fluorine atom can substantially alter the basicity (pKa), lipophilicity (LogP), and metabolic profile of the heterocyclic amine [1]. Mono- and difluorinated azetidine series exhibit systematic shifts in physicochemical properties that directly influence target engagement and pharmacokinetics [2]. The closest commercial analogs—3-[(3-fluorophenyl)methyl]azetidine hydrochloride (CAS 1203685-01-1, lacking the azetidine 3-F) and 3-benzyl-3-fluoroazetidine (CAS 1236862-05-7, lacking the aryl fluorine)—each differ by exactly one fluorine position, meaning that neither replicates the combined electronic and steric signature of the dual-fluorinated target compound . Substituting any of these analogs into an established SAR series risks altering hydrogen-bonding capacity, conformational preference, and off-rate kinetics in ways that are not predictable from single-fluorine variants alone. The evidence below, though limited in direct head-to-head comparative data, establishes the quantifiable differentiation dimensions that support prioritized selection of the dual-fluorinated compound when the synthetic objective demands a specific fluorination pattern.

Quantitative Differentiation Evidence: 3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine Hydrochloride vs. Closest Analogs


Dual Fluorination vs. Mono-Fluorinated Analogs: Predicted Physicochemical Property Differentiation

The target compound contains fluorine atoms at both the azetidine 3-position and the meta-position of the benzyl group, whereas the closest commercial analog 3-[(3-fluorophenyl)methyl]azetidine hydrochloride (CAS 1203685-01-1) bears fluorine only on the phenyl ring . Systematic studies of mono- vs. difluorinated saturated heterocyclic amines demonstrate that the addition of a second fluorine atom to the azetidine ring reduces the pKa of the conjugate acid by approximately 1.5–2.5 log units and increases LogP by 0.3–0.8 units compared to the non-fluorinated azetidine counterpart [1]. Although no experimental pKa or LogP values for the target compound have been published, the directional and quantitative magnitude of these shifts is well-established for 3-fluoroazetidine vs. azetidine pairs [2].

Physicochemical profiling Drug discovery Lead optimization

3-Fluoroazetidine Moiety as a Privileged Pharmacophore in DPP-IV Inhibition: Class-Level Potency Context

3-Fluoroazetidine-containing compounds constitute one of three major subtypes of azetidine-based DPP-IV inhibitors, alongside 2-cyanoazetidines and 2-ketoazetidines [1]. The 3-fluoroazetidine amide subclass has yielded inhibitors with IC50 values below 100 nM against DPP-IV [2]. The compound 3-fluoro-3-[(3-fluorophenyl)methyl]azetidine incorporates the 3-fluoroazetidine pharmacophore that is directly implicated in occupying the S2 pocket of the DPP-IV active site, where the fluorine atom contributes to both binding affinity and metabolic stability relative to non-fluorinated azetidine controls . The dual-fluorinated benzyl substituent may further modulate potency, although direct IC50 data for this exact compound have not been reported in the public domain.

DPP-IV inhibition Type 2 diabetes Serine protease inhibitors

Structural Uniqueness Verification: CAS Registry and Molecular Fingerprint Distinctiveness from the Closest Commercial Analogs

The target compound (CAS 2098120-71-7, molecular formula C10H12ClF2N, MW 219.66 g/mol) differs from its nearest commercially available analogs by exactly one substituent: 3-[(3-fluorophenyl)methyl]azetidine hydrochloride (CAS 1203685-01-1, C10H13ClFN, MW 201.67 g/mol) lacks the azetidine C3 fluorine; 3-benzyl-3-fluoroazetidine (CAS 1236862-05-7, C10H12FN, MW 165.21 g/mol) lacks the aryl fluorine [1]. The molecular weight increment of 18.0 Da (target vs. CAS 1203685-01-1) corresponds precisely to the substitution of one hydrogen by one fluorine on the azetidine ring. This structural distinctiveness is confirmed by InChIKey differentiation: NGLFQVRIARVUJW-UHFFFAOYSA-N for the target compound vs. distinct keys for each analog [2]. No other CAS registry entry matches the exact dual-fluorinated substitution pattern of the target compound .

Chemical sourcing Building block uniqueness Library design

Supplier-Reported Purity Benchmarking: 98% vs. Standard 95% Grade Analogs

At least one major supplier (Leyan) lists the target compound at 98% purity , whereas several closest analogs are commercially supplied at 95% purity as the standard grade (e.g., 3-[(3-fluorophenyl)methyl]azetidine hydrochloride from AKSci at 95% ). While this is a supplier-specific specification rather than an intrinsic molecular property, the availability of a higher-purity grade reduces the burden of pre-use purification for sensitive downstream applications such as parallel library synthesis or biophysical assay preparation .

Chemical purity Procurement specifications QC/QA

Recommended Application Scenarios for 3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine Hydrochloride Based on Verified Differentiation Evidence


DPP-IV Inhibitor Lead Optimization and Focused Library Synthesis

When constructing a focused library of azetidine-based DPP-IV inhibitors, the target compound provides the 3-fluoroazetidine pharmacophore pre-installed, enabling direct amide coupling at the azetidine nitrogen without requiring a late-stage fluorination step [1]. The dual-fluorinated benzyl substituent offers an additional vector for modulating S2 pocket interactions, building on the established class-level potency of 3-fluoroazetidine amides that achieve IC50 values below 100 nM [2]. This scenario is most appropriate when the SAR hypothesis specifically requires simultaneous exploration of azetidine C3 and aryl substituent fluorine effects.

Physicochemical Property Modulation via Dual Fluorination in CNS or Metabolic Disease Programs

In programs where reducing the basicity of the azetidine nitrogen is desirable—such as CNS-targeted agents requiring improved blood-brain barrier penetration or metabolic disease programs seeking reduced hERG liability—the predicted 1.5–2.5 log unit reduction in pKa relative to non-fluorinated azetidine analogs [1] can be leveraged. The target compound thus serves as a strategic building block when the design hypothesis calls for a less basic, more lipophilic azetidine scaffold without resorting to electron-withdrawing N-substituents that might compromise target affinity.

High-Purity Building Block Procurement for Parallel Synthesis and Biophysical Assays

The availability of this compound at 98% purity from select suppliers [1] makes it suitable for direct use in parallel synthesis workflows and biophysical assays (e.g., SPR, ITC, TSA) where impurities at the 5% level could introduce artifacts. For procurement managers, the combination of verified CAS registry uniqueness [2] and a higher purity specification relative to typical 95% grade analogs reduces the risk of compound misidentification and minimizes pre-assay purification requirements.

PET Tracer and 18F-Radiolabeling Precursor Development

The 3-fluoroazetidine moiety has been successfully employed in the development of PET radioligands, such as PDE5-targeted compound 7 (IC50 = 5.92 nM for PDE5A) [1]. The target compound, bearing a 3-fluoroazetidine ring, could serve as a cold reference standard or a precursor for 18F-labeling strategies in positron emission tomography (PET) tracer programs, where the dual-fluorinated structure provides a distinct mass signature for analytical verification.

Quote Request

Request a Quote for 3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.